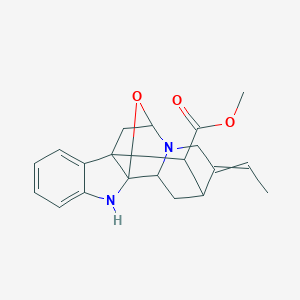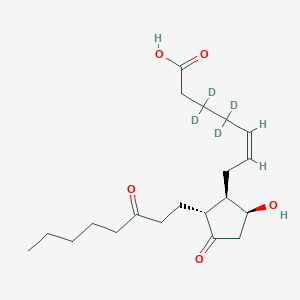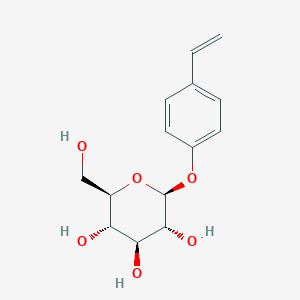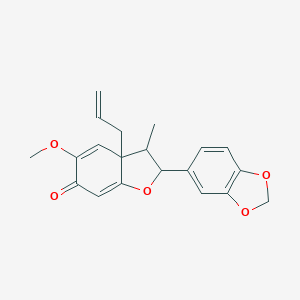
Stigmastane-3,5,6-triol
Vue d'ensemble
Description
Le Cèdre du Liban, communément appelé cèdre du Liban, est une espèce d’arbre du genre Cedrus, faisant partie de la famille des pinacées. Il est originaire des montagnes du bassin méditerranéen oriental et revêt une importance historique et culturelle considérable. L’arbre est connu pour son apparence majestueuse et son bois durable, qui est utilisé depuis des siècles dans la construction et diverses autres applications .
Applications De Recherche Scientifique
Lebanus Cedra has a wide range of scientific research applications:
Biology: The antimicrobial properties of the essential oils make them useful in studying their effects on various microorganisms.
Medicine: The compounds derived from Lebanus Cedra have shown potential in treating infections and other medical conditions due to their antimicrobial and anti-inflammatory properties.
Industry: The durable wood is used in construction, furniture making, and as a source of essential oils and resins for various industrial applications .
Mécanisme D'action
Le mécanisme d’action des composés dérivés du Cèdre du Liban implique plusieurs voies :
Action antimicrobienne : Les huiles essentielles détruisent les membranes cellulaires des bactéries et des champignons, conduisant à la mort cellulaire.
Action anti-inflammatoire : Les composés inhibent la production de cytokines pro-inflammatoires, réduisant l’inflammation.
Action antioxydante : Les huiles essentielles piègent les radicaux libres, empêchant les dommages oxydatifs aux cellules.
Analyse Biochimique
Biochemical Properties
It is known to be a metabolite of Breynia fruticosa
Cellular Effects
Stigmastane-3,5,6-triol has been found to have cytotoxic effects against breast cancer cells . In particular, it significantly reduced cell viability at certain concentrations
Molecular Mechanism
It is known to exert cytotoxic effects against certain cancer cells
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Cèdre du Liban n’est pas synthétisé chimiquement, mais pousse naturellement. La préparation implique de planter les graines dans un sol bien drainé et exposé au soleil. L’arbre nécessite un climat spécifique, généralement présent dans la région de la Méditerranée orientale, pour prospérer .
Méthodes de production industrielle : La production industrielle de produits dérivés du Cèdre du Liban, tels que l’huile de cèdre et le goudron, implique l’extraction d’huiles essentielles et de résines du bois. La méthode traditionnelle de production du goudron comprend la pyrolyse lente du bois, ce qui donne un mélange de composés, notamment le β-himachalane, l’α-himachalane et le longifolène .
Analyse Des Réactions Chimiques
Types de réactions : Le Cèdre du Liban subit diverses réactions chimiques, principalement impliquant ses huiles essentielles et ses résines. Ces réactions comprennent :
Oxydation : Les huiles essentielles peuvent subir une oxydation, conduisant à la formation de divers produits oxydés.
Réduction : Certains composants peuvent être réduits dans des conditions spécifiques pour donner différents composés.
Réactifs et conditions courants :
Agents oxydants : Oxygène, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents nitrants.
Principaux produits :
Produits d’oxydation : Terpènes oxydés.
Produits de réduction : Hydrocarbures réduits.
Produits de substitution : Composés aromatiques halogénés ou nitrés.
4. Applications de la recherche scientifique
Le Cèdre du Liban a une large gamme d’applications de recherche scientifique :
Biologie : Les propriétés antimicrobiennes des huiles essentielles les rendent utiles pour étudier leurs effets sur divers micro-organismes.
Médecine : Les composés dérivés du Cèdre du Liban ont montré un potentiel dans le traitement des infections et d’autres affections médicales en raison de leurs propriétés antimicrobiennes et anti-inflammatoires.
Industrie : Le bois durable est utilisé dans la construction, la fabrication de meubles et comme source d’huiles essentielles et de résines pour diverses applications industrielles .
Comparaison Avec Des Composés Similaires
Le Cèdre du Liban peut être comparé à d’autres composés similaires, tels que :
Cedrus atlantica (cèdre de l’Atlas) : Similaire en composition chimique, mais diffère par les terpènes spécifiques présents.
Cedrus deodara (cèdre de l’Himalaya) : Connu pour ses propriétés anti-inflammatoires et antimicrobiennes, similaire au Cèdre du Liban, mais avec des composés dominants différents.
Cedrus brevifolia (cèdre de Chypre) : Partage de nombreuses caractéristiques chimiques, mais est adapté à des conditions climatiques différentes.
Unicité : Le Cèdre du Liban est unique en raison de son importance historique, de la composition spécifique de ses huiles essentielles et de son adaptabilité au climat méditerranéen oriental. Son bois et ses produits dérivés sont appréciés depuis des siècles pour leur durabilité et leurs propriétés aromatiques .
Propriétés
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSSUFQMXBFFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20835-91-0 | |
| Record name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 252 °C | |
| Record name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions finding "stigmastane-3beta,5alpha,6beta-triol" alongside other known compounds in Casearia membranacea. What can be inferred about its potential role or significance within this plant, based on the available information?
A1: Unfortunately, the research paper primarily focuses on the isolation and characterization of novel compounds with cytotoxic activity. While it lists "stigmastane-3beta,5alpha,6beta-triol" as a known compound found in Casearia membranacea [], it doesn't delve into its specific role or significance within the plant.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)







